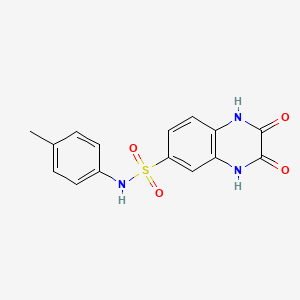![molecular formula C15H18N4O2 B5689031 N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5689031.png)
N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of protein kinase CK2 by binding to its catalytic subunit. This results in the inhibition of CK2-mediated phosphorylation of several proteins that are involved in cell proliferation and survival. Additionally, it has been found to inhibit the activity of several other enzymes and proteins such as topoisomerase II, cyclin-dependent kinase 2, and glycogen synthase kinase 3β.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of several genes that are involved in these processes. Moreover, it has been found to improve glucose homeostasis in animal models of diabetes by increasing insulin sensitivity and glucose uptake in skeletal muscle.
实验室实验的优点和局限性
N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide has several advantages for lab experiments. It is a highly specific inhibitor of several enzymes and proteins, which makes it a valuable tool for studying their functions. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its widespread use.
未来方向
There are several future directions for the research on N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide. One of the directions is to further investigate its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Additionally, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, there is a need to develop more cost-effective synthesis methods for this compound to make it more accessible for lab experiments and drug development.
合成方法
N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-ethyl-5-pyrimidinecarboxylic acid with 2-(chloromethyl)pyridine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ethanol to obtain this compound in high yield and purity.
科学研究应用
N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the pathogenesis of these diseases. For example, it has been found to inhibit the activity of protein kinase CK2, which is overexpressed in several types of cancer and contributes to tumor growth and survival.
属性
IUPAC Name |
N-[(2-ethoxypyridin-3-yl)methyl]-2-ethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-3-13-17-9-12(10-18-13)14(20)19-8-11-6-5-7-16-15(11)21-4-2/h5-7,9-10H,3-4,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPREKHOLFGRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCC2=C(N=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)

amino]acetic acid](/img/structure/B5688963.png)
![methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate](/img/structure/B5688970.png)
![{3-(2-methoxyethyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5688978.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5688986.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline](/img/structure/B5688993.png)
![N-[(1-isobutyrylpiperidin-4-yl)methyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5689002.png)
![2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5689009.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5689012.png)
![3-[3-(ethylthio)phenyl]-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5689017.png)
![5-methyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5689025.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5689045.png)